molecular formula C13H14N2O B3290485 4-(3-Pyridin-4-yl-propyl)-pyridine 1-oxide CAS No. 865075-04-3

4-(3-Pyridin-4-yl-propyl)-pyridine 1-oxide

Cat. No.: B3290485
CAS No.: 865075-04-3
M. Wt: 214.26
InChI Key: ZBYYQQVUXWUWCD-UHFFFAOYSA-N
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Description

4-(3-Pyridin-4-yl-propyl)-pyridine 1-oxide is a heterocyclic organic compound featuring two pyridine rings connected by a propyl chain, with one of the pyridine rings bearing an oxide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Pyridin-4-yl-propyl)-pyridine 1-oxide typically involves the following steps:

    Starting Materials: Pyridine and its derivatives.

    Reaction Conditions: The propyl chain can be introduced via alkylation reactions, often using reagents like alkyl halides under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxide group back to the parent pyridine.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, organometallic reagents.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used but could include various substituted pyridines and pyridine N-oxides.

Scientific Research Applications

4-(3-Pyridin-4-yl-propyl)-pyridine 1-oxide may have applications in:

    Chemistry: As a ligand in coordination chemistry or as a building block in organic synthesis.

    Biology: Potential use in the study of enzyme inhibitors or as a probe in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent, particularly in the context of diseases involving oxidative stress.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(3-Pyridin-4-yl-propyl)-pyridine 1-oxide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, potentially modulating their activity through binding interactions. The oxide group could play a role in redox reactions, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Pyridine N-oxide: A simpler analogue with similar oxidative properties.

    4-(3-Pyridin-4-yl-propyl)-pyridine: Lacks the oxide group, potentially altering its reactivity and applications.

    Bipyridine derivatives: Compounds with two pyridine rings, often used in coordination chemistry.

Properties

IUPAC Name

1-oxido-4-(3-pyridin-4-ylpropyl)pyridin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c16-15-10-6-13(7-11-15)3-1-2-12-4-8-14-9-5-12/h4-11H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYYQQVUXWUWCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCCC2=CC=[N+](C=C2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865075-04-3
Record name 4-[3-(1-Oxido-4-pyridinyl)propyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865075-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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